2-Hydroxy-1-methoxyxanthone
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Overview
Description
2-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The molecular formula of this compound is C14H10O4, and it is characterized by the presence of a hydroxy group at the second position and a methoxy group at the first position on the xanthone scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-methoxyxanthone typically involves the cyclization of appropriate benzophenone derivatives. One common method is the reaction of 2-hydroxybenzophenone with methanol in the presence of an acid catalyst. The reaction conditions often include heating under reflux to facilitate the formation of the xanthone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-methoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The xanthone ring can be reduced to form dihydroxanthones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-hydroxy-1-ketoxanthone.
Reduction: Formation of 2-hydroxy-1-methoxydihydroxanthone.
Substitution: Formation of various substituted xanthones depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1-methoxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Industry: It is used in the development of dyes and as a precursor for other industrial chemicals.
Mechanism of Action
The biological effects of 2-Hydroxy-1-methoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
2-Hydroxyxanthone: Lacks the methoxy group, which may affect its biological activity.
1-Methoxyxanthone: Lacks the hydroxy group, which may influence its reactivity and applications.
1,2-Dihydroxyxanthone: Contains an additional hydroxy group, potentially enhancing its antioxidant properties.
Uniqueness: 2-Hydroxy-1-methoxyxanthone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3 |
InChI Key |
ATPZBKJDXXSOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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